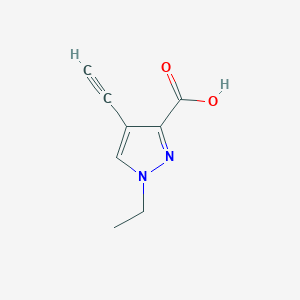
1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of ethyl and ethynyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with an appropriate alkyne can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1H-pyrazole-3-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and biological properties.
4-Ethynyl-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which affects its solubility and interaction with molecular targets.
1-Methyl-4-ethynyl-1H-pyrazole-3-carboxylic acid: Substitution of the ethyl group with a methyl group alters its steric and electronic properties.
Uniqueness: 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for versatile applications in various fields .
Eigenschaften
IUPAC Name |
1-ethyl-4-ethynylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-6-5-10(4-2)9-7(6)8(11)12/h1,5H,4H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSRUHRSFUETA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)
![Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate](/img/structure/B2370309.png)
![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)
![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)
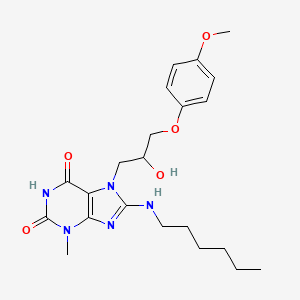
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)
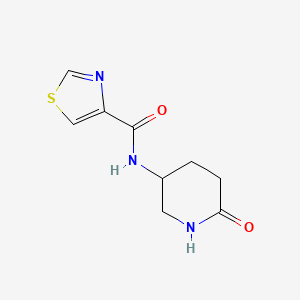
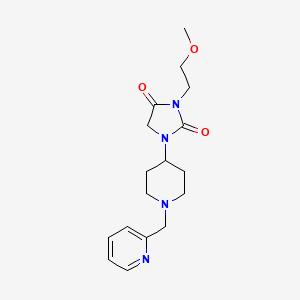
![3,9-dimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
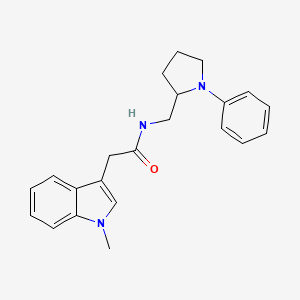
![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2370328.png)
